molecular formula C27H34F2N6O6S2 B13434169 Deshydroxy Ticagrelor Acetonide Methanesulfonate

Deshydroxy Ticagrelor Acetonide Methanesulfonate

Katalognummer: B13434169
Molekulargewicht: 640.7 g/mol
InChI-Schlüssel: OXFUUYKRJQXAJX-XDGUSUJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deshydroxy Ticagrelor Acetonide Methanesulfonate is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). This compound is a modified version of Ticagrelor, designed to enhance its pharmacological properties and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves several key steps, starting from the parent compound Ticagrelor. The process typically includes:

    Deshydroxylation: Removal of hydroxyl groups from Ticagrelor.

    Acetonide Formation: Introduction of an acetonide protecting group to stabilize the compound.

    Methanesulfonation: Addition of a methanesulfonate group to enhance solubility and bioavailability.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Deshydroxy Ticagrelor Acetonide Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Reactions are typically carried out under controlled temperature and pressure to ensure optimal results.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Deshydroxy Ticagrelor Acetonide Methanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential as an antiplatelet agent with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

The mechanism of action of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves its interaction with the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits adenosine diphosphate (ADP)-mediated platelet aggregation, reducing the risk of thrombotic events. The molecular targets and pathways involved include:

    P2Y12 Receptor: The primary target for inhibiting platelet aggregation.

    Adenosine Pathway: Modulation of adenosine levels to enhance cardiovascular protection.

Vergleich Mit ähnlichen Verbindungen

Deshydroxy Ticagrelor Acetonide Methanesulfonate can be compared with other similar compounds, such as:

    Ticagrelor: The parent compound, known for its antiplatelet activity.

    Clopidogrel: Another P2Y12 receptor antagonist with a different mechanism of action.

    Prasugrel: A thienopyridine derivative with irreversible inhibition of the P2Y12 receptor.

The uniqueness of this compound lies in its modified structure, which offers potential advantages in terms of efficacy, bioavailability, and safety.

Eigenschaften

Molekularformel

C27H34F2N6O6S2

Molekulargewicht

640.7 g/mol

IUPAC-Name

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl methanesulfonate

InChI

InChI=1S/C27H34F2N6O6S2/c1-5-10-42-26-31-24(30-18-12-15(18)14-6-7-16(28)17(29)11-14)21-25(32-26)35(34-33-21)19-13-20(38-8-9-39-43(4,36)37)23-22(19)40-27(2,3)41-23/h6-7,11,15,18-20,22-23H,5,8-10,12-13H2,1-4H3,(H,30,31,32)/t15-,18+,19+,20-,22-,23+/m0/s1

InChI-Schlüssel

OXFUUYKRJQXAJX-XDGUSUJASA-N

Isomerische SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOS(=O)(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F

Kanonische SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOS(=O)(=O)C)NC5CC5C6=CC(=C(C=C6)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.